Mogroside II-A2

Catalog No.
S882743
CAS No.
M.F
C42H72O14
M. Wt
801.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mogroside II-A2

Product Name

Mogroside II-A2

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1

InChI Key

SLAWMGMTBGDBFT-UMIXZHIDSA-N

SMILES

Array

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C

The exact mass of the compound Mogroside II A2 is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (monk fruit). It belongs to the same chemical family as the well-known high-intensity natural sweetener, Mogroside V. Structurally, mogrosides consist of a mogrol aglycone core with varying numbers of glucose units attached. Mogroside II-A2 possesses two glucose moieties, making it a crucial biosynthetic precursor and a key intermediate for the enzymatic synthesis of more complex, sweeter mogrosides like Mogroside V, which has five glucose units. Its procurement is often driven by its utility in producing other high-value mogrosides through controlled glycosylation.

Procuring crude monk fruit extract or the most abundant sweetener, Mogroside V, is unsuitable for applications requiring a specific biosynthetic starting material. Crude extracts contain a variable mixture of mogrosides (Mogroside V, IV, Siamenoside I, etc.), introducing significant batch-to-batch inconsistency and impurities that interfere with controlled enzymatic synthesis. Mogroside V, being a penta-glucoside, cannot serve as a precursor for itself and is instead the *target product* of glycosylation. For researchers and manufacturers aiming to produce specific mogroside isomers or high-purity Mogroside V via biotransformation, starting with purified Mogroside II-A2 is essential for achieving high conversion efficiency, predictable yields, and a simplified purification process downstream.

Essential Precursor for High-Value Mogroside Synthesis via Enzymatic Glycosylation

Mogroside II-A2 is a direct and essential substrate for glycosyltransferase enzymes (UGTs) that catalyze the addition of glucose units to produce more complex mogrosides. The biosynthetic pathway to the high-intensity sweetener Mogroside V requires sequential glycosylation steps starting from simpler precursors like Mogroside II-A2. Studies on UGTs from *Siraitia grosvenorii* and other engineered enzymes demonstrate that Mogroside IIE (an isomer of II-A2) is a key intermediate that accepts further glucose moieties to form Mogroside III, Siamenoside I, and ultimately Mogroside V. This makes purified Mogroside II-A2 a critical starting material for the efficient and controlled production of these higher-order, high-value sweetening compounds.

Evidence DimensionSubstrate Suitability for Glycosylation
Target Compound DataServes as a key intermediate substrate for UDP-glycosyltransferases (UGTs).
Comparator Or BaselineMogroside V: Is the final product of the glycosylation chain, not a substrate for further synthesis.
Quantified DifferenceQualitatively different roles; Mogroside II-A2 is a precursor, while Mogroside V is the product.
ConditionsIn vitro and in vivo enzymatic glycosylation reactions using UGTs from *S. grosvenorii* or engineered microbial systems.

For manufacturers producing high-purity Mogroside V or other specific mogrosides, procuring the correct precursor, Mogroside II-A2, is fundamental to the entire synthesis strategy and yield.

Efficient Production via Fungal Biotransformation of Mogroside V

In addition to being a precursor for synthesis, Mogroside II-A2 can be efficiently produced via the controlled enzymatic *hydrolysis* of the more abundant Mogroside V. A study utilizing the endophytic fungus *Aspergillus sp.* S125 demonstrated the near-complete conversion of Mogroside V into Mogroside II-A2 and its aglycone. After optimizing fermentation conditions, this method converted 10 g/L of Mogroside V into 4.5 g/L of Mogroside II-A2 within 3 days. This provides a viable route for large-scale production of Mogroside II-A2 for subsequent use.

Evidence DimensionProduct Yield from Biotransformation
Target Compound Data4.5 g/L yield of Mogroside II-A2
Comparator Or Baseline10 g/L starting concentration of Mogroside V
Quantified DifferenceAchieved a 45% yield (by weight) in 3 days.
ConditionsFermentation of Mogroside V with endophytic fungus *Aspergillus sp.* S125.

This evidence demonstrates a scalable and efficient production method, assuring buyers of the compound's availability and its role as a processable intermediate in the broader mogroside economy.

Differential Sweetness Profile Compared to High-Intensity Mogrosides

The number of glucose units critically determines the sweetness intensity of a mogroside. While Mogroside V (five glucose units) and Siamenoside I (four glucose units) are intensely sweet, mogrosides with fewer glucose units are significantly less sweet or not sweet at all. Mogroside II was assayed to be 195 times sweeter than sucrose, whereas Siamenoside I and Mogroside V were 465 and 378 times sweeter, respectively. This quantitative difference is critical for applications where the compound's biological activity is desired without the intense sweetness of its more complex analogs.

Evidence DimensionRelative Sweetness (vs. Sucrose)
Target Compound Data195x
Comparator Or BaselineMogroside V: 378x; Siamenoside I: 465x
Quantified DifferenceMogroside II-A2 is approximately 48-58% less sweet than Mogroside V and Siamenoside I.
ConditionsSensory assay in water.

For nutraceutical or functional ingredient formulation, Mogroside II-A2 allows for the incorporation of a bioactive mogrol backbone with minimal impact on the final product's sweetness profile, a key formulation constraint.

Starting Material for Chemoenzymatic or Fermentative Production of High-Purity Mogroside V

As a direct precursor, Mogroside II-A2 is the logical choice for industrial biotechnology processes aiming to produce Mogroside V. Using purified Mogroside II-A2 as the substrate for engineered yeasts or isolated glycosyltransferase enzymes allows for a controlled, high-yield reaction, minimizing byproduct formation and simplifying the final purification of the target sweetener.

Synthesis of Novel Mogroside Analogs and Libraries

Researchers developing novel mogroside-based compounds for pharmaceutical or nutraceutical applications can use Mogroside II-A2 as a core building block. Its two glucose moieties offer specific sites for further chemical or enzymatic modification, enabling the creation of compound libraries to screen for enhanced biological activities or modified pharmacokinetic properties.

Investigational Standard for Mogroside Biosynthesis and Metabolism Research

As a key intermediate in the natural biosynthetic pathway, pure Mogroside II-A2 serves as an essential analytical standard and substrate for researchers studying the glycosyltransferase enzymes (UGTs) involved in mogroside maturation in *S. grosvenorii*. It is also critical for metabolic studies tracking the hydrolysis of complex mogrosides by gut microbiota.

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

800.49220697 Da

Monoisotopic Mass

800.49220697 Da

Heavy Atom Count

56

Wikipedia

Mogroside II-A2

Dates

Last modified: 08-16-2023

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